molecular formula C9H14N2O2 B3058446 1-(4-Oxocyclohexyl)imidazolidin-2-one CAS No. 89519-06-2

1-(4-Oxocyclohexyl)imidazolidin-2-one

Cat. No.: B3058446
CAS No.: 89519-06-2
M. Wt: 182.22 g/mol
InChI Key: WTIFMESXPDSEMT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-(4-Oxocyclohexyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include imidazolones, alcohols, and substituted imidazolidinones .

Mechanism of Action

The mechanism of action of 1-(4-Oxocyclohexyl)imidazolidin-2-one involves its interaction with molecular targets through its imidazolidinone ring. This ring can form iminium ions with carbonyl groups, facilitating various catalytic processes . The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .

Biological Activity

1-(4-Oxocyclohexyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique imidazolidinone core structure, which contributes to its biological activity. The compound's molecular formula is C10_{10}H14_{14}N2_2O, with a molecular weight of approximately 182.23 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
K56212.5Inhibition of Abl protein kinase

The mechanism involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coliNot effective

The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes .

This compound acts primarily by interacting with specific biomolecular targets:

  • Inhibition of Protein Kinases : The compound inhibits Abl protein kinase, which is crucial for cell differentiation and proliferation.
  • Disruption of DNA Replication : It interferes with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .

Study 1: Anticancer Efficacy

In a study conducted on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its role as an apoptosis inducer.

Study 2: Antimicrobial Testing

A series of antimicrobial tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL. However, it showed no activity against Gram-negative bacteria like Escherichia coli, indicating a selective action profile.

Properties

IUPAC Name

1-(4-oxocyclohexyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFMESXPDSEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603798
Record name 1-(4-Oxocyclohexyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89519-06-2
Record name 1-(4-Oxocyclohexyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 18.3 g of 1-(4-aminocyclohexyl)-2-imidazolidinone as a mixture of cis and trans isomers, 2.0 g of benzyltributylammonium chloride, 250 ml of ethyl acetate and 360 ml of an aqueous 10% potassium hypochlorite solution [according to methodology as described by C. A. Meyers, J. Org. Chem. 26, 1046 (1961)] is stirred at room temperature for 11/2 hours. The organic layer is separated and the aqueous layer is extracted with ethyl acetate. The pooled organic phases are washed with water, sodium bicarbonate solution and dilute hydrochloric acid, then dried and evaporated to dryness to yield 1-(4-oxocyclohexyl)-2-imidazolidinone.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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